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Compound Name: (R,S)-O-Pinap

Cat. No.: B8238573

Get Quote

Application Note: Precision Enantioselective Conjugate Addition with (R,S)-O-PINAP

Introduction: The Strategic Role of (R,S)-O-PINAP
In the landscape of chiral P,N-ligands, the PINAP family (Phthalazine-derived Indene-fused N-

containing Axially chiral Phosphines) stands out for its modularity and efficacy in copper-

catalyzed transformations. While the nitrogen-linked variants (N-PINAP) are widely celebrated,

(R,S)-O-PINAP—featuring an ether linkage between the axially chiral phthalazine backbone

and the chiral auxiliary—offers a distinct steric and electronic profile essential for challenging

substrates.

Why (R,S)-O-PINAP?

Structural Rigidity: The ether linkage (C–O–C) provides a different bite angle and flexibility

compared to the amine linkage (C–N–C) of N-PINAP, often crucial for accommodating bulky

nucleophiles.

Electronic Modulation: The oxygen atom alters the Lewis basicity of the chelate, stabilizing

specific Cu(I) intermediates that may be destabilized by the more electron-rich nitrogen

analogs.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8238573#bc-rfq
https://www.benchchem.com/product/b8238573/docs?utm_src=pdf-body#using-r-s-o-pinap-in-enantioselective-conjugate-addition
https://www.benchchem.com/product/b8238573/docs?utm_src=pdf-body#using-r-s-o-pinap-in-enantioselective-conjugate-addition
https://www.benchchem.com/product/b8238573/docs?utm_src=pdf-body#using-r-s-o-pinap-in-enantioselective-conjugate-addition
https://www.benchchem.com/product/b8238573/docs?utm_src=pdf-body#using-r-s-o-pinap-in-enantioselective-conjugate-addition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8238573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orthogonality: It serves as a vital screening complement; when N-PINAP leads to

background racemic reaction or catalyst deactivation via N-coordination, O-PINAP often

restores enantiocontrol.

This guide details the protocol for the Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

of terminal alkynes to electron-deficient acceptors (specifically Meldrum’s acid derivatives and

enones), a transformation where the creation of all-carbon quaternary stereocenters is

paramount.

Mechanism & Catalytic Cycle
The efficacy of (R,S)-O-PINAP in Cu-catalyzed ACA relies on its ability to support a "soft-soft"

interaction between the cuprous acetylide and the Michael acceptor.

The Catalytic Pathway (Graphviz Visualization)
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Figure 1: The catalytic cycle highlights the formation of the discrete Cu-acetylide species, which

undergoes enantio-determining carbocupration across the alkene.

Experimental Protocol: ACA of Terminal Alkynes
Target Transformation: Enantioselective addition of phenylacetylene to 5-benzyl-2,2-dimethyl-

1,3-dioxane-4,6-dione (Meldrum’s acid derivative).
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Materials & Reagents
Ligand: (R,S)-O-PINAP (11 mol%)

Metal Source: CuOAc (10 mol%) or Cu(CH₃CN)₄PF₆

Reductant/Base: Sodium Ascorbate (20 mol%) / DIPEA (1.0 equiv)

Solvent: Toluene/Water (10:1 biphasic system) or DCM (anhydrous)

Substrate: Alkylidene Meldrum’s acid (1.0 equiv)

Nucleophile: Phenylacetylene (1.5 equiv)

Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Critical for Activity)

In a flame-dried Schlenk tube under Argon, charge CuOAc (1.2 mg, 0.01 mmol) and (R,S)-O-
PINAP (6.5 mg, 0.011 mmol).

Add distilled Toluene (1.0 mL) and stir at ambient temperature for 30 minutes.

Observation: The solution should turn from a suspension to a clear, pale yellow/orange

homogeneous solution, indicating successful ligation.

Step 2: Generation of Active Cu-Acetylide

Add distilled water (0.1 mL) to the toluene solution (creating a biphasic system).

Add Sodium Ascorbate (4 mg, 0.02 mmol) followed by the Terminal Alkyne (0.15 mmol).

Stir vigorously for 10–15 minutes. The reduction of Cu(II) to Cu(I) (if using acetate) and

subsequent acetylide formation is often signaled by a color shift to bright yellow.

Step 3: Asymmetric Conjugate Addition

Cool the reaction mixture to 0 °C (ice bath). Note: O-PINAP systems often require lower

temperatures than N-PINAP to maximize ee% due to the higher conformational freedom of
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the ether linkage.

Add the Alkylidene Meldrum’s Acid substrate (0.10 mmol) in one portion.

Stir at 0 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexanes 1:4).

Step 4: Work-up and Isolation

Quench with saturated NH₄Cl solution (2 mL).

Extract with EtOAc (3 x 5 mL).

Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification: Flash chromatography on silica gel. Caution: The products (beta-alkynyl

acids/esters) can be sensitive to acid; use neutralized silica (1% Et₃N) if degradation is

observed.

Optimization & Troubleshooting Guide
The following table summarizes the effects of key variables when using (R,S)-O-PINAP.
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Variable Recommendation
Effect on (R,S)-O-PINAP
System

Solvent Toluene or DCM

Toluene often gives higher

ee% due to π-stacking

interactions with the

phthalazine backbone. DCM

increases rate but may lower

ee.

Additives Water (10 equiv)

Essential for "on-water"

acceleration and proton

transfer in the catalytic cycle.

Ligand Loading 10-11 mol%

Do not drop below 5 mol%.

Unlike phosphoramidites,

PINAP ligands are less prone

to non-linear effects but require

sufficient concentration to

outcompete non-selective

background Cu-acetylide

pathways.

Temperature -10 °C to 0 °C

Higher temperatures (RT)

cause a sharper drop in ee%

for O-PINAP compared to N-

PINAP. Maintain strict cold

conditions.

Common Failure Modes:

Low Conversion: Usually due to oxidation of the Cu(I) species. Ensure rigorous degassing of

solvents and use fresh sodium ascorbate.

Low ee%: Often indicates "ligandless" copper catalysis. Increase ligand:metal ratio to 1.2:1

to ensure all Cu is bound.

Comparative Analysis: O-PINAP vs. N-PINAP
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While N-PINAP is often the first choice, O-PINAP is superior in specific scenarios:

Acid-Sensitive Substrates: N-PINAP synthesis involves amine intermediates that can carry

over trace basicity. O-PINAP is neutral.

Steric Clashes: The C-O bond length (1.43 Å) vs C-N (1.47 Å) and the absence of the N-

substituent (often a benzyl or methyl group) makes O-PINAP less sterically encumbered

near the metal center. This allows it to accommodate ortho-substituted aryl enones that stall

with N-PINAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Using (R,S)-O-Pinap in enantioselective conjugate
addition]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8238573/docs#using-r-s-o-pinap-in-enantioselective-
conjugate-addition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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